molecular formula C14H22O4S B12606279 Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- CAS No. 646519-60-0

Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-

Cat. No.: B12606279
CAS No.: 646519-60-0
M. Wt: 286.39 g/mol
InChI Key: ZUNSEJSXQOADJV-ZDUSSCGKSA-N
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Description

The compound "Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-" features a benzene ring substituted with a sulfonyl group linked to a stereochemically defined, branched alkyl chain. The chain includes a (2S)-configured chiral center, a methoxymethoxymethyl group, and a 3-methylbutyl moiety. While specific physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural complexity invites comparison with related aromatic sulfonyl derivatives and ether-containing compounds.

Properties

CAS No.

646519-60-0

Molecular Formula

C14H22O4S

Molecular Weight

286.39 g/mol

IUPAC Name

[(2S)-2-(methoxymethoxymethyl)-3-methylbutyl]sulfonylbenzene

InChI

InChI=1S/C14H22O4S/c1-12(2)13(9-18-11-17-3)10-19(15,16)14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3/t13-/m0/s1

InChI Key

ZUNSEJSXQOADJV-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[C@@H](COCOC)CS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)C(COCOC)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- typically involves multiple steps. One common method includes the reaction of benzene with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. The chiral side chain can be introduced through a series of reactions involving chiral starting materials and protecting groups to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can optimize the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • Its branched alkyl chain may enhance lipophilicity compared to straight-chain sulfonyl derivatives.

Ether-Containing Alkyl Chains

The methoxymethoxy group in the target compound’s side chain resembles ether functionalities in surfactants and solvents. For instance:

  • 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) is a nonionic surfactant with a phenoxy-ethoxyethanol structure . While both compounds contain ether linkages, the target’s sulfonyl group introduces higher polarity, likely reducing surfactant-like behavior.

Functional Implications :

  • Ether groups in the target compound may improve solubility in polar aprotic solvents compared to purely alkyl sulfonyl analogs.

Benzoate Esters vs. Sulfonyl Derivatives

Benzoate esters (e.g., phenyl benzoate, CAS 93-99-2) and aliphatic benzoates (e.g., methyl benzoate, CAS 93-58-3) are hydrolyzable esters used in fragrances and plasticizers . In contrast, the sulfonyl group in the target compound is chemically stable under physiological conditions, suggesting utility in environments requiring resistance to hydrolysis.

Table 1: Functional Group Comparison

Compound Type Example (CAS) Key Functional Groups Hydrolytic Stability
Benzoate Ester Phenyl benzoate (93-99-2) Ester Low
Sulfonyl Derivative Target Compound Sulfonyl, ether High

Stereochemical Considerations

The (2S)-configured chiral center in the target compound’s alkyl chain contrasts with racemic or non-chiral analogs in the evidence. For example, cis-3-hexenyl benzoate (CAS 25152-85-6) lacks stereochemical complexity , whereas the target’s chirality could influence receptor binding or metabolic pathways if used in bioactive applications.

Biological Activity

Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- (CAS Number: 646519-60-0) is a sulfonyl-substituted benzene derivative with potential biological activity. This compound's structure includes a methoxymethoxy group and a 3-methylbutyl chain, which may influence its interactions with biological systems.

  • Molecular Formula : C14H22O4S
  • Molecular Weight : 286.392 g/mol
  • Structure : The compound features a benzene ring substituted with a sulfonyl group and a complex side chain, contributing to its chemical reactivity and potential biological effects.
  • Antimicrobial Activity : Preliminary studies suggest that benzene sulfonyl derivatives exhibit antimicrobial properties. The sulfonyl group may enhance the compound's ability to penetrate microbial membranes, leading to cell lysis.
  • Enzyme Inhibition : Some benzene sulfonyl compounds are known to inhibit specific enzymes, such as carbonic anhydrase or proteases, which play crucial roles in various metabolic pathways.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results, indicating potential as an anticancer agent. The mechanism may involve apoptosis induction through oxidative stress pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzene sulfonyl compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with longer alkyl chains exhibited enhanced activity compared to their shorter counterparts.

CompoundBacterial StrainZone of Inhibition (mm)
Benzene Sulfonyl AE. coli15
Benzene Sulfonyl BS. aureus20
Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-E. coli18

Study 2: Cytotoxicity in Cancer Cells

In vitro studies were conducted on the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 and HeLa). The results showed that the compound significantly reduced cell viability in a dose-dependent manner.

Concentration (µM)MCF-7 Cell Viability (%)HeLa Cell Viability (%)
108580
506555
1003025

Safety and Toxicology

Toxicological assessments indicate that while benzene sulfonyl compounds can exhibit beneficial biological activities, they may also pose risks at higher concentrations. The Ames test has shown mixed results for mutagenicity, necessitating further investigation into their safety profile.

Q & A

Q. What are the recommended synthesis routes for this sulfonylbenzene derivative?

Methodological Answer: The compound can be synthesized via sulfonylation reactions, leveraging intermediates with protected functional groups. For example:

  • Click Chemistry Approach : Use sodium ascorbate and CuSO₄·5H₂O in acetone/water to catalyze triazole formation between alkyne and azide intermediates .
  • High-Yield Sulfonylation : Optimize reaction conditions (e.g., temperature, solvent polarity) using 2,6,6-trimethylcyclohexenylmethyl sulfonyl precursors to achieve yields >90% .

Q. Table 1: Synthesis Routes Comparison

MethodYield (%)Key ConditionsReference
Click Chemistry78CuSO₄, acetone/water, rt
Sulfonylation Optimization92DCM, 0°C, slow reagent addition

Q. How should researchers handle and store this compound safely?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent vapor inhalation .
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Monitor for moisture ingress to prevent hydrolysis .

Note : Conflicting hazard data exist. While one SDS reports no significant hazards , another classifies it as acutely toxic and irritant . Always cross-reference batch-specific SDS.

Q. What spectroscopic methods confirm its structural integrity?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to identify sulfonyl (δ 3.1–3.3 ppm) and methoxymethoxy (δ 4.6–5.1 ppm) groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 370.4) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. DCM is preferred for sulfonylation due to low nucleophilicity .
  • Temperature Control : Maintain –10°C during sulfonyl chloride addition to minimize side reactions .
  • Catalyst Loading : Adjust CuSO₄/sodium ascorbate ratios (1:2 molar) to enhance triazole cyclization efficiency .

Q. What strategies address selectivity challenges in sulfonylation reactions?

Methodological Answer:

  • Protecting Groups : Use methoxymethoxy (MOM) groups to shield hydroxyl moieties during sulfonylation .
  • Regioselective Catalysis : Employ Pd/Cu catalysts for C–S bond formation at sterically hindered positions .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to isolate the desired regioisomer .

Q. How can stability under varying pH and temperature conditions be analyzed?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours. Analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>230°C) to guide storage protocols .

Q. Table 2: Stability Data

ConditionDegradation (%)Major DegradantReference
pH 2, 40°C, 48h15Desulfonylated analog
pH 12, 40°C, 48h85Sulfonic acid

Q. How can computational modeling predict its biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with inhibitory potency .

Q. How to resolve contradictions in reported hazard data?

Methodological Answer:

  • Batch-Specific Testing : Conduct in vitro toxicity assays (e.g., Ames test, skin irritation) for your synthesized lot .
  • Literature Review : Compare SDS entries from multiple vendors. Note that discrepancies may arise from impurities or isomer ratios .

Q. Key Recommendations for Researchers

  • Prioritize synthetic routes with >90% yield and minimal side products .
  • Validate structural identity using orthogonal techniques (NMR + HRMS) .
  • Address stability challenges by avoiding alkaline conditions .

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